Cas no 1900706-92-4 (2-(3,5-dichloropyridin-4-yl)-1-(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-ylethan-1-one)

2-(3,5-Dichloropyridin-4-yl)-1-((1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one is a chiral organic compound featuring a dichloropyridine moiety linked to a substituted isoindolinone scaffold. Its stereospecific (R)-configuration enhances selectivity in applications such as pharmaceutical intermediates or agrochemical synthesis. The dichloropyridine group contributes to reactivity in cross-coupling reactions, while the isoindolinone framework offers structural rigidity, potentially improving binding affinity in target interactions. This compound’s well-defined stereochemistry and functional group arrangement make it a valuable building block for designing bioactive molecules with precise stereochemical requirements. Suitable for controlled derivatization, it is typically handled under inert conditions due to potential sensitivity to hydrolysis or oxidation.
2-(3,5-dichloropyridin-4-yl)-1-(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-ylethan-1-one structure
1900706-92-4 structure
Product Name:2-(3,5-dichloropyridin-4-yl)-1-(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-ylethan-1-one
CAS No:1900706-92-4
MF:C16H14Cl2N2O
MW:321.20116186142
MDL:MFCD32667675
CID:5238664
PubChem ID:165771866
Update Time:2025-05-21

2-(3,5-dichloropyridin-4-yl)-1-(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-(3,5-dichloro-4-pyridinyl)-1-[(1R)-1,3-dihydro-1-methyl-2H-isoindol-2-yl]-
    • 2-(3,5-dichloropyridin-4-yl)-1-(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-ylethan-1-one
    • MDL: MFCD32667675
    • Inchi: 1S/C16H14Cl2N2O/c1-10-12-5-3-2-4-11(12)9-20(10)16(21)6-13-14(17)7-19-8-15(13)18/h2-5,7-8,10H,6,9H2,1H3/t10-/m1/s1
    • InChI Key: MVWDUCIASLQRAD-SNVBAGLBSA-N
    • SMILES: C(=O)(N1CC2=C([C@H]1C)C=CC=C2)CC1C(Cl)=CN=CC=1Cl

2-(3,5-dichloropyridin-4-yl)-1-(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-ylethan-1-one Pricemore >>

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Additional information on 2-(3,5-dichloropyridin-4-yl)-1-(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-ylethan-1-one

Introduction to 2-(3,5-dichloropyridin-4-yl)-1-(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-ylethan-1-one (CAS No. 1900706-92-4)

2-(3,5-dichloropyridin-4-yl)-1-(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-ylethan-1-one is a meticulously designed organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1900706-92-4, belongs to a class of heterocyclic molecules that have been extensively studied for their pharmacological properties. The presence of both pyridine and isoindole moieties in its structure imparts distinct electronic and steric properties, making it a promising candidate for further investigation in drug discovery.

The molecular structure of 2-(3,5-dichloropyridin-4-yl)-1-(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-ylethan-1-one consists of a pyridine ring substituted with chlorine atoms at the 3 and 5 positions, linked to an isoindole scaffold through an ethanone moiety. The stereochemistry at the 1-position (1R configuration) adds another layer of complexity, influencing its interactions with biological targets. This compound’s design reflects a rational approach to modulating specific biological pathways, particularly those involving enzymes and receptors relevant to therapeutic intervention.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various disease mechanisms. The unique structural features of 2-(3,5-dichloropyridin-4-yl)-1-(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-ylethan-1-one make it a potential lead compound for designing PPI modulators. Studies have shown that compounds with similar scaffolds can interact with hydrophobic pockets on protein surfaces, thereby disrupting or stabilizing protein complexes involved in diseases such as cancer and inflammation.

One of the most compelling aspects of this compound is its potential to serve as a building block for more complex drug candidates. The combination of the pyridine and isoindole moieties provides multiple sites for chemical modification, allowing medicinal chemists to optimize its pharmacokinetic properties and target specificity. For instance, the chlorine substituents on the pyridine ring can be readily functionalized through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, enabling the introduction of diverse pharmacophores.

The isoindole moiety is particularly noteworthy for its ability to engage in π-stacking interactions and hydrogen bonding, which are critical for binding affinity and selectivity. Recent computational studies have highlighted the role of these interactions in stabilizing protein-ligand complexes, suggesting that 2-(3,5-dichloropyridin-4-yl)-1-(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-ylethan-1-one could exhibit high binding affinity to its intended targets. These findings are supported by experimental data demonstrating the compound’s ability to inhibit certain enzymes in vitro.

Moreover, the stereochemical integrity of this compound is essential for its biological activity. The (1R) configuration at the chiral center influences how it fits into biological targets, ensuring optimal binding and efficacy. This aspect is particularly important in drug development, where enantiomeric purity can significantly impact a drug’s therapeutic profile. The synthesis of 2-(3,5-dichloropyridin-4-ylyl)-1-(1R)-1-methyl--dihydro--isoindol--yethan--one requires precise control over reaction conditions to achieve high enantiomeric excess (ee), which is often critical for clinical success.

Recent advances in synthetic methodologies have made it possible to construct complex molecules like 2-(3,5-dichloropyridin--4--ylyl)--dihydro--isoindol--yethan--one with greater efficiency and scalability. Techniques such as transition-metal-catalyzed reactions and flow chemistry have enabled the rapid assembly of key intermediates while maintaining high yields and purity. These innovations are particularly valuable in pharmaceutical research, where time-to-market can be a critical factor.

The potential applications of CAS No. 1900706–92–4 extend beyond traditional drug discovery. Its unique structural features make it a valuable tool for developing probes that can study protein function and interaction networks. For example, fluorescent derivatives of this compound could be used in high-throughput screening assays to identify novel drug targets or to monitor changes in protein expression levels during disease progression.

In conclusion,CAS No 1900706–92–4 represents a significant advancement in the field of medicinal chemistry due to its innovative design and promising biological activities. Its ability to modulate protein-protein interactions makes it a compelling candidate for further investigation as a therapeutic agent or research tool. As our understanding of disease mechanisms continues to evolve,this compound will likely play an important role in shaping future strategies for drug development.

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